7-Chloro-5-phenyl-1,3-benzoxazol-2-amine
Overview
Description
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C13H9ClN2O and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their broad substrate scope and functionalization .
Result of Action
Benzoxazole derivatives are known to induce various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
7-Chloro-5-phenyl-1,3-benzoxazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to various therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in inflammatory responses, thereby reducing inflammation at the cellular level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with oxidative stress-related enzymes can lead to a reduction in reactive oxygen species, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that it can maintain its therapeutic effects over extended periods, with consistent modulation of cellular functions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can influence metabolic flux, leading to changes in metabolite levels. For instance, its interaction with cytochrome P450 enzymes can affect the metabolism of other drugs, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different tissues. For example, it has been observed to accumulate in the liver and kidneys, which are key organs involved in its metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress .
Properties
IUPAC Name |
7-chloro-5-phenyl-1,3-benzoxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-9(8-4-2-1-3-5-8)7-11-12(10)17-13(15)16-11/h1-7H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGPTDLJZHFKHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)Cl)OC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.